TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III)
CAS No.:
Cat. No.: VC13642179
Molecular Formula: C44H76Fe2O8+2
Molecular Weight: 844.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C44H76Fe2O8+2 |
---|---|
Molecular Weight | 844.8 g/mol |
IUPAC Name | iron(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Standard InChI | InChI=1S/4C11H20O2.2Fe/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h4*7,12H,1-6H3;;/q;;;;2*+3/p-4/b2*8-7+;2*8-7-;; |
Standard InChI Key | GYYHQMUTYNUHPL-LWYLHWECSA-J |
Isomeric SMILES | CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Fe+3].[Fe+3] |
SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Fe+3].[Fe+3] |
Canonical SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Fe+3].[Fe+3] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Coordination Geometry
Fe(TMHD)₃ belongs to the family of β-diketonate complexes, where each TMHD ligand donates two oxygen atoms to coordinate the Fe³⁺ ion. The ligand’s structure features methyl groups at the 2,2,6,6 positions, which sterically stabilize the complex and enhance its volatility . The molecular weight is 605.65 g/mol, with the following key identifiers:
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SMILES: [Fe+3].[O-]\C(=C/C(=O)C(C)(C)C)C(C)(C)C.[O-]\C(=C/C(=O)C(C)(C)C)C(C)(C)C.[O-]\C(=C/C(=O)C(C)(C)C)C(C)(C)C
The octahedral coordination geometry is confirmed by X-ray crystallography studies of analogous β-diketonate complexes .
Tautomerism and Stereochemistry
The TMHD ligand exists in a keto-enol tautomeric form, with the enolate form participating in metal coordination. Steric hindrance from the tetramethyl groups influences the complex’s solubility and reactivity .
Synthesis and Purification
Synthetic Routes
Fe(TMHD)₃ is typically synthesized via a metathesis reaction between iron(III) chloride (FeCl₃) and the sodium salt of TMHD in anhydrous solvents such as tetrahydrofuran (THF) :
Recrystallization from toluene or hexane yields high-purity red crystals .
Physical and Chemical Properties
Thermal Properties
Discrepancies in melting points arise from differing crystallization methods and purity levels .
Solubility and Stability
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Solubility: Soluble in organic solvents (toluene, THF, chloroform); insoluble in water .
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Stability: Hygroscopic; requires storage under inert gas (argon or nitrogen) at 2–8°C .
Applications in Materials Science
Thin-Film Deposition
Fe(TMHD)₃ is a precursor for CVD of iron-containing oxides and perovskites. For example, it enables the growth of Sr-Co-Fe perovskite films for solid oxide fuel cells .
Nanomaterial Synthesis
The complex facilitates the fabrication of magnetic nanoparticles (e.g., CoFe alloys) via aerosol-assisted CVD, with applications in data storage and spintronics .
Catalysis
Fe(TMHD)₃ serves as a catalyst in organic reactions, including oxidations and C–C bond formations, leveraging the redox activity of Fe³⁺ .
Comparison with Analogous Complexes
Property | Fe(TMHD)₃ | Fe(acac)₃ |
---|---|---|
Melting Point | 148–185°C | 180–182°C |
Volatility | Higher | Moderate |
Solubility in Toluene | 25 g/L | 10 g/L |
CVD Efficiency | Superior | Moderate |
Fe(TMHD)₃ outperforms iron(III) acetylacetonate (Fe(acac)₃) in CVD due to enhanced volatility and thermal stability .
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